molecular formula C10H5F10N B8249281 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline CAS No. 1207314-85-9

4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline

Cat. No.: B8249281
CAS No.: 1207314-85-9
M. Wt: 329.14 g/mol
InChI Key: JNVWIZVZNZAVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of a perfluorinated propyl group and a trifluoromethyl group attached to an aniline ring. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and hydrophobicity, making them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline typically involves the introduction of fluorinated groups onto an aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated alkyl halide reacts with an aniline derivative under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of fluorinated reagents and catalysts in a controlled environment helps achieve high yields and purity. Electrochemical fluorination is another method used in industrial settings, where aniline derivatives are fluorinated using an electrochemical cell containing hydrogen fluoride (HF) as the electrolyte.

Chemical Reactions Analysis

Types of Reactions

4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can introduce other functional groups onto the aromatic ring using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in DMF with alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its use in developing pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and selectivity by increasing hydrophobic interactions and reducing metabolic degradation. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Lacks the perfluoropropan-2-yl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)aniline: Similar structure but without the perfluoropropan-2-yl group, leading to variations in hydrophobicity and stability.

    4-(Perfluoropropyl)aniline: Contains a perfluoropropyl group but lacks the trifluoromethyl group, affecting its overall chemical behavior.

Uniqueness

4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline is unique due to the presence of both perfluoropropan-2-yl and trifluoromethyl groups, which impart distinct chemical properties such as enhanced thermal stability, resistance to oxidation, and increased hydrophobicity. These features make it particularly valuable in applications requiring robust and durable materials.

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F10N/c11-7(9(15,16)17,10(18,19)20)4-1-2-6(21)5(3-4)8(12,13)14/h1-3H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVWIZVZNZAVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F10N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135496
Record name 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207314-85-9
Record name 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207314-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.260.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 g (0.608 mol) of 2-(trifluoromethyl)aniline, 131 g (0.639 mol) of 85% sodium hydrosulfite, and 20.9 g (0.0608 mol) of tetrabutylammonium hydrogen sulfate were charged to a mixed solution of 1500 ml of ethyl acetate and 1500 ml of water, and 53.9 g (0.639 mol) of sodium hydrogen carbonate was added thereto. 198 g (0.669 mol) of heptafluoroisopropyl iodide was added dropwise thereto at room temperature, followed by stirring at room temperature for 6 hours. After the liquid separation, the solvent of the organic layer was evaporated under reduced pressure, and 500 ml of ethyl acetate was charged thereto. 160 g (0.608 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise thereto, followed by stirring at room temperature for 30 minutes, and then stirring at 5° C. for 1 hour. After the filtration, the filtrate was washed with water and a saturated aqueous sodium hydrogen carbonate in this order, and then dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=10:1) to prepare 60.0 g (yield 30%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

100 g (0.608 mol) of 2-(trifluoromethyl)aniline, 131 g (0.639 mol) of 85% sodium hydrosulfite, and 20.9 g (0.0608 mol) of tetrabutylammonium hydrogen sulfate were charged to a mixed solution of 1500 ml of ethyl acetate and 1500 ml of water, and 53.9 g (0.639 mol) of sodium hydrogen carbonate was added thereto. 198 g (0.669 mol) of heptafluoroisopropyl iodide was added dropwise thereto at room temperature, followed by stirring at room temperature for 6 hours. After the liquid separation, the solvent of the organic layer was evaporated under reduced pressure, and 500 ml of ethyl acetate was charged thereto. 160 g (0.608 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise thereto, followed by stirring at room temperature for 30 minutes, and then stirring at 5° C. for 1 hour. After the filtration, the filtrate was washed with water and a saturated aqueous sodium hydrogen carbonate in this order, and then dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=10:1) to prepare 60.0 g (yield 30%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
Reactant of Route 2
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
Reactant of Route 3
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
Reactant of Route 4
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
Reactant of Route 5
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
Reactant of Route 6
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.